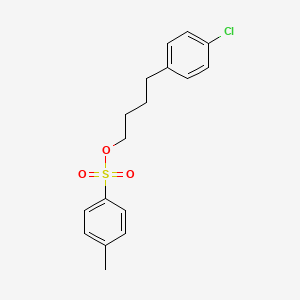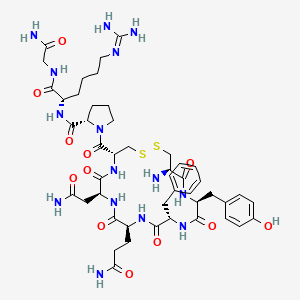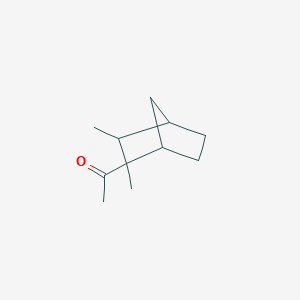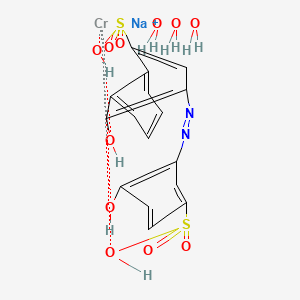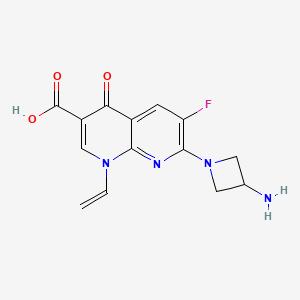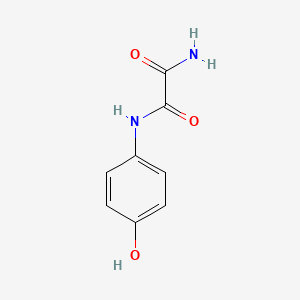
(4-Hydroxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)ethanediamide is an organic compound with the molecular formula C8H8N2O3 It consists of a phenyl ring substituted with a hydroxyl group and an ethanediamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)ethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (4-Hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4-Hydroxyphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl and amide groups play crucial roles in these interactions, often forming hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
(4-Hydroxyphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of ethanediamide.
(4-Hydroxyphenyl)ethanone: Contains a ketone group instead of ethanediamide.
(4-Hydroxyphenyl)acetamide: Similar but with an acetamide group.
Uniqueness: (4-Hydroxyphenyl)ethanediamide is unique due to its combination of hydroxyl and ethanediamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other phenolic derivatives.
Propiedades
Número CAS |
93628-82-1 |
|---|---|
Fórmula molecular |
C8H8N2O3 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
N'-(4-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-1-3-6(11)4-2-5/h1-4,11H,(H2,9,12)(H,10,13) |
Clave InChI |
QAOBPRHPRKZZIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


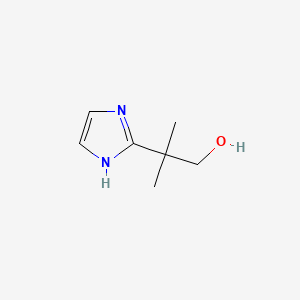
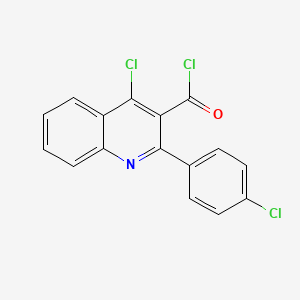
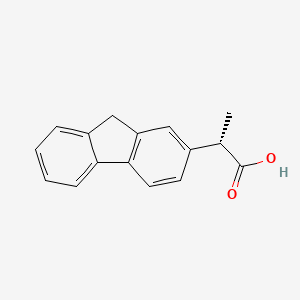
![2,2'-[(1-Methylpropyl)imino]bisethanol](/img/structure/B12700659.png)


